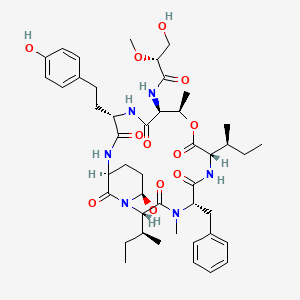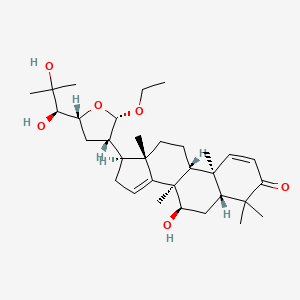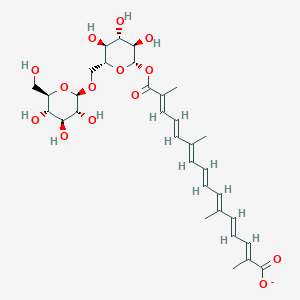![molecular formula C24H18ClIN2S B1263060 2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FUN-1 is halogenated cyanine compound that binds nucleic acids. It has a role as a fluorochrome. It is an organic iodide salt and a cyanine dye.
Wissenschaftliche Forschungsanwendungen
1. Use in Yeast Cell Viability Studies
2-Chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide, also known as FUN-1, is a fluorescent dye utilized in yeast and fungal research. It is significant for monitoring cell viability in laboratories and for assaying active fungal infections in clinical settings. When the plasma membrane of fungal cells is intact, they internalize FUN-1, exhibiting diffuse green cytosolic fluorescence. In metabolically active cells, FUN-1 is transported to the vacuole and forms red cylindrical intravacuolar structures (CIVS), indicating cell viability. This property makes it a useful tool in viability assessments of yeast and fungi (Essary & Marshall, 2009).
2. Applications in X-Ray Diffraction Studies
This compound's analogs have been studied using X-ray diffraction techniques, which are critical for understanding the molecular structure and stereochemistry of various chemical compounds. These studies provide detailed insights into the arrangement of atoms within the molecule, which is essential for applications in material science and pharmaceutical research (Kălmăn et al., 1986).
3. Role in Synthesis of Functionalized Compounds
The chemical structure of 2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide is leveraged in the synthesis of various functionalized compounds. These synthesized compounds have potential applications in diverse fields, including medicinal chemistry and material science. The synthesis process often involves reactions with different esters and results in the formation of novel compounds with distinct structural and chemical properties (Yavari et al., 2017).
4. Catalytic Applications
Derivatives of 2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide are used in catalytic processes. These compounds serve as catalysts in various chemical reactions, enhancing the efficiency and selectivity of these processes. Such applications are crucial in the development of new synthetic methods in organic chemistry (Tubaro et al., 2005).
5. Involvement in Antimicrobial and Cytotoxicity Studies
Compounds derived from 2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide have been evaluated for their antimicrobial and cytotoxic properties. These studies are significant in the field of drug discovery and development, particularly for identifying new therapeutic agents with potential applications in treating infections and cancer (Patel et al., 2009).
Eigenschaften
Produktname |
2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide |
|---|---|
Molekularformel |
C24H18ClIN2S |
Molekulargewicht |
528.8 g/mol |
IUPAC-Name |
(2Z)-2-[(2-chloro-1-phenylquinolin-1-ium-4-yl)methylidene]-3-methyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C24H18ClN2S.HI/c1-26-21-13-7-8-14-22(21)28-24(26)16-17-15-23(25)27(18-9-3-2-4-10-18)20-12-6-5-11-19(17)20;/h2-16H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DSIFMINXCSHZPQ-UHFFFAOYSA-M |
Isomerische SMILES |
CN\1C2=CC=CC=C2S/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)Cl.[I-] |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)Cl.[I-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)

![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)

![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)

![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)






